molecular formula C28H50N4O6S3 B13442645 Lipoamide-PEG3-biotin

Lipoamide-PEG3-biotin

Cat. No.: B13442645
M. Wt: 634.9 g/mol
InChI Key: NTUJKFCBMVRCFR-ZABSQVGDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lipoamide-PEG3-biotin is synthesized through a series of chemical reactions involving the conjugation of lipoamide, PEG, and biotin. The process typically involves the activation of biotin with a reactive group, such as tetrafluorophenyl (TFP), which then reacts with PEG and lipoamide . The reaction conditions often require anhydrous environments and specific temperatures to ensure the stability and reactivity of the intermediates .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques such as chromatography and crystallization to achieve high purity levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its balanced PEG spacer length, which provides an optimal combination of solubility and minimal steric hindrance. This makes it highly effective for protein labeling and purification applications .

Properties

Molecular Formula

C28H50N4O6S3

Molecular Weight

634.9 g/mol

IUPAC Name

N-[3-[2-[2-[3-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-5-(dithiolan-3-yl)pentanamide

InChI

InChI=1S/C28H50N4O6S3/c33-25(9-3-1-7-22-11-20-40-41-22)29-12-5-14-36-16-18-38-19-17-37-15-6-13-30-26(34)10-4-2-8-24-27-23(21-39-24)31-28(35)32-27/h22-24,27H,1-21H2,(H,29,33)(H,30,34)(H2,31,32,35)/t22?,23-,24?,27-/m1/s1

InChI Key

NTUJKFCBMVRCFR-ZABSQVGDSA-N

Isomeric SMILES

C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2[C@H]3[C@@H](CS2)NC(=O)N3

Canonical SMILES

C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.